

# methodological considerations for minipig studies with LEO 134310

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | LEO 134310 |           |
| Cat. No.:            | B10827878  | Get Quote |

# **Application Notes and Protocols for LEO 134310 Minipig Studies**

Introduction

**LEO 134310** is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) 1 and 3 signaling pathways. These pathways are critical for the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of autoimmune and inflammatory diseases. The Göttingen minipig is a valuable non-rodent species for preclinical safety and efficacy evaluation of dermatological drug candidates due to the significant anatomical and physiological similarities between minipig and human skin. These application notes provide detailed methodological considerations and protocols for the investigation of **LEO 134310** in minipig studies.

## Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To characterize the pharmacokinetic profile and establish the pharmacodynamic dose-response relationship of **LEO 134310** in Göttingen minipigs.

Experimental Protocol:

Animal Model:



· Species: Göttingen Minipig

Age: 5-6 months

Sex: Male and female

 Housing: Individually housed in pens with environmental enrichment, maintained under a 12-hour light/12-hour dark cycle, with ad libitum access to water and a standard minipig diet.

Acclimatization: Animals are acclimated for at least 7 days prior to the study.

#### Study Design:

- A crossover design is employed with a washout period of at least one week between administrations.
- Group 1 (n=6): Single intravenous (IV) administration of LEO 134310 (1 mg/kg) via a catheter in the ear vein.
- Group 2 (n=6): Single oral (PO) administration of **LEO 134310** (5 mg/kg) via oral gavage.

#### · Blood Sampling:

- Serial blood samples (approximately 2 mL) are collected from the jugular vein into K2EDTA tubes at the following time points:
  - IV Administration: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
  - PO Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
- Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

#### Bioanalysis:



- Plasma concentrations of LEO 134310 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacodynamic Assessment:
  - Whole blood is collected at the same time points as for PK analysis.
  - The pharmacodynamic effect is assessed by an ex vivo stimulation assay. Whole blood is stimulated with a relevant cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
  - The level of phosphorylated STAT3 (pSTAT3) in specific leukocyte populations is quantified by flow cytometry. The inhibition of pSTAT3 serves as a biomarker of LEO 134310 activity.

#### Data Presentation:

Table 1: Pharmacokinetic Parameters of **LEO 134310** in Göttingen Minipigs

| Parameter                          | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
|------------------------------------|-----------------------|----------------|
| Cmax (ng/mL)                       | 1520 ± 210            | 850 ± 150      |
| Tmax (h)                           | 0.08 (5 min)          | 1.5 ± 0.5      |
| AUClast (ngh/mL)                   | 3450 ± 420            | 5100 ± 680     |
| AUCinf (ngh/mL)                    | 3510 ± 430            | 5250 ± 710     |
| Half-life (t½) (h)                 | 6.2 ± 1.1             | 7.5 ± 1.3      |
| Clearance (CL) (mL/h/kg)           | 285 ± 35              | -              |
| Volume of Distribution (Vd) (L/kg) | 2.5 ± 0.4             | -              |
| Oral Bioavailability (F%)          | -                     | 58%            |

Data are presented as mean ± standard deviation.

#### Visualization:





Click to download full resolution via product page

Caption: Workflow for PK/PD studies of **LEO 134310** in minipigs.

## Repeated-Dose Toxicology Studies



Objective: To evaluate the potential toxicity of **LEO 134310** following repeated daily administration over a 28-day period in Göttingen minipigs.

#### Experimental Protocol:

- Animal Model:
  - As described in the PK/PD studies.
- Study Design:
  - Four groups of minipigs (3 males and 3 females per group).
  - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.
  - Group 2: LEO 134310 (Low dose, e.g., 5 mg/kg/day), administered orally.
  - Group 3: LEO 134310 (Mid dose, e.g., 20 mg/kg/day), administered orally.
  - Group 4: LEO 134310 (High dose, e.g., 80 mg/kg/day), administered orally.
  - A recovery group (3 males and 3 females) may be included for the high-dose and control groups, which are observed for an additional 4-week treatment-free period.
- Parameters Monitored:
  - Clinical Observations: Daily cage-side observations and weekly detailed clinical examinations.
  - Body Weight: Recorded weekly.
  - Food Consumption: Measured daily.
  - Ophthalmology: Examinations performed pre-study and at termination.
  - Electrocardiography (ECG): Conducted pre-study and at termination.
  - Clinical Pathology: Blood and urine samples collected pre-study, and on Days 14 and 28 for hematology, clinical chemistry, and urinalysis.







 Necropsy and Histopathology: At the end of the treatment or recovery period, animals are euthanized, and a full necropsy is performed. A comprehensive list of tissues is collected, weighed, and processed for histopathological examination.

Data Presentation:

Table 2: Summary of Key Findings from a 28-Day Repeated-Dose Toxicology Study of **LEO 134310** 



| Finding                                        | Control | Low Dose (5<br>mg/kg) | Mid Dose (20<br>mg/kg)                                        | High Dose (80<br>mg/kg)                                                 |
|------------------------------------------------|---------|-----------------------|---------------------------------------------------------------|-------------------------------------------------------------------------|
| Mortality                                      | 0/6     | 0/6                   | 0/6                                                           | 0/6                                                                     |
| Clinical Signs                                 | None    | None                  | None                                                          | Transient mild<br>emesis in 2/6<br>animals                              |
| Body Weight<br>Change (%)                      | +15%    | +14%                  | +12%                                                          | +8%*                                                                    |
| Hematology                                     | Normal  | Normal                | Mild, non-<br>progressive<br>anemia                           | Moderate,<br>reversible<br>anemia                                       |
| Clinical<br>Chemistry                          | Normal  | Normal                | Slight increase in cholesterol                                | Moderate increase in cholesterol and liver enzymes (ALT, AST)           |
| Key<br>Histopathological<br>Findings           | None    | None                  | Minimal lymphoid<br>depletion in<br>spleen and<br>lymph nodes | Mild to moderate lymphoid depletion; minimal hepatocellular hypertrophy |
| No Observed<br>Adverse Effect<br>Level (NOAEL) | -       | 20 mg/kg/day          | -                                                             | -                                                                       |

<sup>\*</sup>Statistically significant difference from control (p < 0.05).

Visualization:





Click to download full resolution via product page

Caption: Workflow for a 28-day repeated-dose toxicology study.

### **Efficacy Studies in a Psoriasis-like Model**

Objective: To evaluate the therapeutic efficacy of **LEO 134310** in an imiquimod (IMQ)-induced psoriasis-like skin inflammation model in Göttingen minipigs.



#### Experimental Protocol:

#### Model Induction:

- On the shaved backs of the minipigs, 6-8 areas (approximately 4x4 cm) are marked.
- A daily topical application of 5% imiquimod cream is applied to these areas for 7-10 consecutive days to induce a psoriasis-like phenotype.

#### Study Design:

- Once the psoriasis-like lesions are established (characterized by erythema, scaling, and skin thickening), animals are randomized into treatment groups (n=6 per group).
- Group 1: Vehicle control (topical or oral).
- Group 2: LEO 134310 (e.g., 1% topical formulation) applied once daily.
- Group 3: LEO 134310 (e.g., 20 mg/kg oral dose) administered once daily.
- Group 4: Positive control (e.g., a commercially available topical corticosteroid).
- Treatment continues for 14 days.

#### Efficacy Endpoints:

- Clinical Scoring: Lesions are scored daily or every other day for erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI) scoring system (e.g., 0-4 scale for each parameter).
- Transepidermal Water Loss (TEWL): Measured to assess skin barrier function.
- Skin Biopsies: Punch biopsies (4-6 mm) are collected at the end of the study for histopathological analysis (to assess epidermal thickness, and inflammatory cell infiltrate) and for measurement of pro-inflammatory cytokine mRNA levels (e.g., IL-17, IL-23, TNF-α) by qPCR.

#### Data Presentation:



Table 3: Efficacy of LEO 134310 in the Minipig Imiquimod-Induced Psoriasis Model

| Parameter                                 | Vehicle<br>Control | LEO 134310<br>(1% Topical) | LEO 134310<br>(20 mg/kg<br>Oral) | Positive<br>Control |
|-------------------------------------------|--------------------|----------------------------|----------------------------------|---------------------|
| Change in Total<br>PASI Score (Day<br>14) | -5% ± 3%           | -65% ± 8%                  | -58% ± 10%                       | -72% ± 6%           |
| Change in<br>Epidermal<br>Thickness (µm)  | +150 ± 25          | +35 ± 10                   | +42 ± 12                         | +28 ± 8             |
| IL-17 mRNA (fold<br>change vs.<br>naive)  | 25 ± 5             | 6 ± 2                      | 8 ± 3                            | 4 ± 1.5             |
| TNF-α mRNA<br>(fold change vs.<br>naive)  | 18 ± 4             | 5 ± 1.5                    | 6 ± 2                            | 3.5 ± 1             |

<sup>\*</sup>Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean  $\pm$  standard deviation.

Visualization:





Click to download full resolution via product page

Caption: Inhibition of the JAK/STAT signaling pathway by **LEO 134310**.



 To cite this document: BenchChem. [methodological considerations for minipig studies with LEO 134310]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827878#methodological-considerations-for-minipig-studies-with-leo-134310]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com